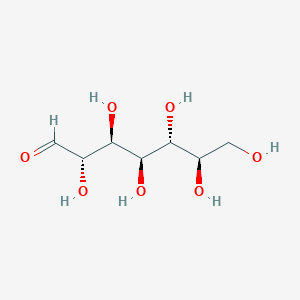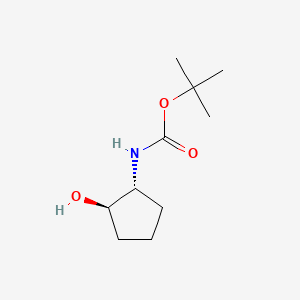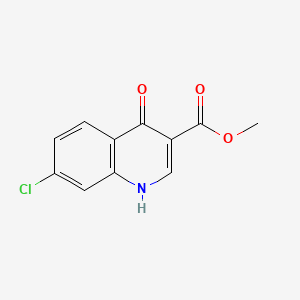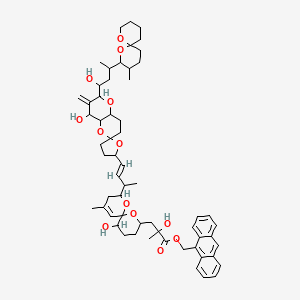
DiMethyl Heptanedioate---d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DiMethyl Heptanedioate---d4 (DMHD-d4) is a synthetic compound composed of two methyl heptanedioic acid molecules. It is an important building block of many synthetic compounds and is used in a variety of applications in the laboratory and in industry. DMHD-d4 is a versatile compound with many different uses, and is an important tool for scientists and researchers in the fields of chemistry, biochemistry, and pharmacology.
作用机制
DiMethyl Heptanedioate---d4 acts as a substrate for enzymes, and can be used to study the structure and function of enzymes. It can also be used to study the effects of drugs on the body, as well as the mechanisms of drug action. In addition, DiMethyl Heptanedioate---d4 can be used to study the structure and function of cell membranes, as well as the role of lipids in the structure and function of cells.
Biochemical and Physiological Effects
DiMethyl Heptanedioate---d4 has been shown to have a variety of biochemical and physiological effects. It has been shown to act as a substrate for enzymes, and can be used to study the structure and function of enzymes. It has also been shown to have a variety of effects on the body, including the regulation of blood pressure, the regulation of cholesterol levels, and the regulation of blood sugar levels. Additionally, it has been shown to have an anti-inflammatory effect, and has been used to treat a variety of conditions, including rheumatoid arthritis, psoriasis, and asthma.
实验室实验的优点和局限性
DiMethyl Heptanedioate---d4 has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound and is readily available. Additionally, it is a versatile compound, and can be used for a variety of applications. However, it is also a relatively unstable compound, and can degrade over time. Additionally, it is a relatively toxic compound, and should be handled with caution.
未来方向
There are a number of potential future directions for the use of DiMethyl Heptanedioate---d4 in scientific research. One potential direction is to use it as a tool to study the structure and function of proteins and enzymes, as well as the effects of drugs on the body. Additionally, it could be used to study the role of lipids in the structure and function of cells, as well as the regulation of blood pressure and cholesterol levels. Additionally, it could be used to study the effects of drugs on the immune system, as well as the role of inflammation in disease. Lastly, it could be used to study the effects of drugs on the brain, as well as the mechanisms of drug action.
合成方法
DiMethyl Heptanedioate---d4 can be synthesized in a variety of ways. In general, the synthesis of DiMethyl Heptanedioate---d4 requires the use of a base such as sodium hydroxide, followed by the addition of a methylating agent such as dimethyl sulfate. The reaction is then catalyzed by a strong acid such as hydrochloric acid. The product of the reaction is a mixture of DiMethyl Heptanedioate---d4 and its isomer, dimethyl heptanedioic acid. The isomer can be separated from the DiMethyl Heptanedioate---d4 by fractional distillation.
科学研究应用
DiMethyl Heptanedioate---d4 is used in a variety of scientific research applications, including biochemical and physiological studies. It is used to study the structure and function of proteins, enzymes, and other molecules. It is also used to study the effects of drugs on the body, as well as the mechanisms of drug action. Additionally, DiMethyl Heptanedioate---d4 has been used to study the structure and function of cell membranes, as well as the role of lipids in the structure and function of cells.
属性
IUPAC Name |
dimethyl 2,2,3,3-tetradeuterioheptanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3/i4D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWINQXIGSEZAP-WVTKESLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC(=O)OC)C([2H])([2H])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DiMethyl Heptanedioate---d4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B1149491.png)



